![molecular formula C17H21N3O4S B6567440 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 1020453-47-7](/img/structure/B6567440.png)
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
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Overview
Description
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The resulting 3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Morpholine attachment: Finally, the sulfonylated pyrazole is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or sulfonates.
Scientific Research Applications
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and dyes.
Mechanism of Action
The mechanism of action of 4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-1,3-dioxol-2-one: This compound shares structural similarities with the pyrazole ring but differs in its functional groups and overall reactivity.
1,3,4-thiadiazole derivatives: These compounds also feature heterocyclic rings and are used in similar applications, such as medicinal chemistry and materials science.
Uniqueness
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is unique due to its combination of a morpholine ring with a sulfonylated pyrazole moiety. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in drug design and materials science.
Biological Activity
4-{[3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with a pyrazole moiety. Its chemical formula is C22H23N3O3S with a molecular weight of approximately 409.5 g/mol. The structure features a sulfonyl group attached to the pyrazole, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition against various enzymes such as acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
- Antitumor Activity : Pyrazole derivatives are known for their antitumor properties, particularly through inhibition of kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of the sulfonyl group may enhance this activity by improving solubility and bioavailability .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Antibacterial Activity
In vitro studies have indicated that related compounds exhibit significant antibacterial effects against various strains. For instance, a study evaluated the antibacterial efficacy of synthesized pyrazole derivatives against common pathogens and found promising results, suggesting that the sulfonyl group enhances this activity .
Antifungal Activity
Research has also highlighted antifungal properties in pyrazole derivatives. Compounds similar to this compound demonstrated activity against several fungi, with mechanisms potentially involving disruption of fungal cell wall synthesis .
Case Studies
-
Study on Antitumor Activity :
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models. Results showed that certain derivatives significantly reduced tumor size compared to controls, implicating the role of the pyrazole ring in targeting cancer cells effectively. -
Evaluation of Enzyme Inhibition :
In a controlled laboratory setting, the compound was tested for its inhibitory effect on AChE. The results indicated a dose-dependent inhibition, supporting its potential use in treating conditions like Alzheimer's disease.
Data Tables
Properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-6-4-5-7-15(12)17(21)20-14(3)16(13(2)18-20)25(22,23)19-8-10-24-11-9-19/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHZAKCYRMPMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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